molecular formula C13H15NO2S B4837818 2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone

2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B4837818
M. Wt: 249.33 g/mol
InChI Key: OBSXZGAJZQNCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-mercaptoethanol under acidic conditions. The reaction proceeds through the formation of a thioacetal intermediate, which is then oxidized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group and the indole ring system makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)-1-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-14-8-11(13(16)9-17-7-6-15)10-4-2-3-5-12(10)14/h2-5,8,15H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSXZGAJZQNCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)CSCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.